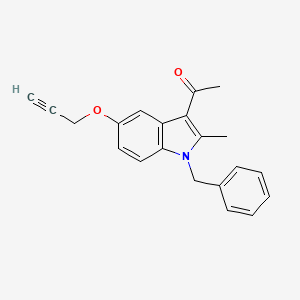

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

Beschreibung

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is an indole-derived compound featuring a benzyl group at the N1 position, a methyl group at C2, and a prop-2-ynoxy substituent at C5. The ethanone moiety at C3 enhances its bioactivity, particularly in targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) . Its structural uniqueness lies in the prop-2-ynoxy group (OCH₂C≡CH), which introduces steric and electronic effects distinct from bulkier or more polar substituents in analogous compounds. This compound’s design leverages bioisosteric principles to optimize interactions with enzymatic pockets, as seen in studies on indole-based inhibitors .

Eigenschaften

CAS-Nummer |

552284-22-7 |

|---|---|

Molekularformel |

C21H19NO2 |

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone |

InChI |

InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3 |

InChI-Schlüssel |

IRPHVSSKLFJQCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C |

Löslichkeit |

1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, methyl, and prop-2-ynoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Indolring auftreten und verschiedene Substituenten einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) können für elektrophile aromatische Substitutionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of apoptotic proteins .

- A notable case study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its efficacy as a therapeutic agent against specific cancers .

-

Antimicrobial Properties

- The compound has exhibited promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Candida albicans .

- A comprehensive study compared its antimicrobial efficacy with standard antibiotics, showing that it can serve as an alternative treatment option for resistant strains .

-

Neuroprotective Effects

- Neuroprotection is another area where this compound shows potential. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

- In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, highlighting its therapeutic potential .

Material Science Applications

- Organic Electronics

- The unique electronic properties of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Studies show that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials, paving the way for its use in next-generation electronic applications .

Data Summary Table

Wirkmechanismus

The mechanism of action of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyl and prop-2-ynoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their pharmacological profiles:

*Inferred molecular formula based on structural analysis.

Key Observations:

- Prop-2-ynoxy vs.

- Triazolylmethoxy Substitution: Bioisosteric replacement with a triazole ring () introduces hydrogen-bonding capabilities, improving Mtb-DHFR binding affinity compared to the target compound’s alkyne group .

- Alkyl Chain Variations: JWH-250’s pentyl group at N1 and methoxyphenyl at C3 exemplify how lipophilic substituents can shift activity toward neurological targets (e.g., cannabinoid receptors) rather than antibacterial applications .

Pharmacological and Physicochemical Properties

- Mtb-DHFR Inhibition: The target compound’s benzyl and methyl groups enhance fit into Mtb-DHFR’s hydrophobic pocket, while the prop-2-ynoxy group may disrupt folate binding via steric effects . In contrast, triazolylmethoxy derivatives () exhibit superior selectivity due to nitrogen-mediated interactions .

- Solubility and Stability: Prop-2-ynoxy’s compact structure likely improves solubility compared to bulkier analogs (e.g., benzyloxy). However, the alkyne’s reactivity may pose stability challenges under acidic conditions .

Crystallographic and Structural Studies

Studies on tricyclic ethanone derivatives () highlight the role of substituent geometry in crystal packing and stability. The target compound’s linear alkyne may facilitate tighter packing compared to branched groups, as observed in SHELX-refined structures .

Biologische Aktivität

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse scientific literature.

Chemical Structure

The chemical structure of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

- Molecular Formula : C19H19NO3

- Molecular Weight : 313.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the benzyl and propynoxy groups. A recent study highlights the use of various catalysts and reaction conditions to optimize yields and purity .

Antimicrobial Properties

Research indicates that 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antiviral Activity

Molecular docking studies have shown that this compound interacts favorably with viral targets, including those associated with hepatitis B and COVID-19. The binding affinities were found to be comparable or superior to reference ligands used in antiviral drug development .

In particular, docking simulations indicated strong interactions with the active sites of viral proteases, which are critical for viral replication. The results are illustrated in Table 2.

| Virus | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Hepatitis B | Capsid Y132A mutant | -9.5 |

| COVID-19 | Main protease | -10.2 |

Case Studies

Several case studies have been published exploring the biological activities of related compounds within the indole family. For instance, one study investigated the derivatives of indole-based compounds and their effects on cell viability in cancer lines, noting that modifications at the 5-position significantly enhanced cytotoxicity .

Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of different functional groups could modulate biological activity, emphasizing the importance of structural variations in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.